Home > Products > Screening Compounds P41466 > N-cyclopropyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
N-cyclopropyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide -

N-cyclopropyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

Catalog Number: EVT-5785975
CAS Number:
Molecular Formula: C13H18N2O3S
Molecular Weight: 282.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)

Compound Description: SSR125543A is a potent and selective corticotrophin-releasing factor (CRF)(1) receptor antagonist. [, ] It exhibits nanomolar affinity for human cloned or native CRF(1) receptors and demonstrates a 1000-fold selectivity over CRF(2α) receptors and CRF binding protein. [] SSR125543A effectively antagonizes CRF-induced stimulation of cAMP synthesis and ACTH secretion in various cell lines. [] Its oral activity and brain penetration make it a promising candidate for treating stress-related disorders like anxiety and depression. [, ]

Relevance: While not directly analogous, SSR125543A shares the cyclopropyl moiety with N~1~-cyclopropyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. Both compounds also demonstrate activity in the central nervous system, highlighting a potential area of shared interest in medicinal chemistry. [, ]

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: ZENECA ZD3523 is a potent, orally active leukotriene receptor antagonist. [] It displays nanomolar affinity for the leukotriene D4 receptor and effectively inhibits LTD4-induced bronchoconstriction in guinea pigs. [] The R enantiomer exhibits greater potency than its S counterpart. []

Relevance: This compound and N~1~-cyclopropyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide both belong to the sulfonamide class of compounds, sharing the (aryl)sulfonyl structural element. []

{3-[ethoxy(2-pyridyl)methyl]-1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole} (L1) and {1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole} (L2)

Compound Description: L1 and L2 are products isolated from the reaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene. [, ] L1 features a more complex structure with an ethoxy(2-pyridyl)methyl substituent, while L2 is a simpler dihydrobenzimidazole derivative. [, ] Both L1 and L2 can form metal complexes, demonstrating their potential as ligands in coordination chemistry. [, ]

Relevance: These compounds highlight the importance of the (4-methylphenyl)sulfonyl group, which is also present in N~1~-cyclopropyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. [, ] This shared moiety suggests potential similarities in chemical reactivity and complexation behavior.

N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide (Sch.336)

Compound Description: Sch.336 is a novel triaryl bis-sulfone that acts as a selective inverse agonist for the human cannabinoid CB2 receptor. [] It demonstrates greater potency than the previously known CB2-selective dihydropyrazole SR144528. [] Sch.336 effectively impairs leukocyte migration both in vitro and in vivo, highlighting its potential as an anti-inflammatory agent. []

Relevance: Sch.336 and N~1~-cyclopropyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide share the sulfonamide functionality. Notably, Sch.336 is a bis-sulfone, possessing two sulfonyl groups, further emphasizing the significance of this chemical group in biological activity. []

2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})‐1‐piperazinyl)‐N‐(4-methylphenyl)acetamide (Compound 7)

Compound Description: Compound 7 exhibits antiviral activity against HIV-1. [] It binds to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix protein, disrupting viral assembly. [] Compound 7 shows broad neutralizing activity against various HIV-1 isolates. []

Relevance: Although structurally distinct, Compound 7, like N~1~-cyclopropyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, contains a (4-methylphenyl) substituent. [] This common feature, while not the primary determinant of their respective biological activities, suggests potential similarities in their physicochemical properties.

N-((5-((6-oxido-6-(4 substituted phenoxy)-4,8-dihydro-1H-(1,3,2) dioxaphosphepino (5,6-c)pyrazol-1-yl) methyl)-1,3,4-thiadiazol-2-yl)carbamoyl) substituted benzene sulfonamides (7a-o)

Compound Description: This series of compounds (7a-o) represents novel derivatives synthesized through a multi-step process involving condensation and deprotection reactions. [] The specific biological activities of these compounds are not detailed in the provided abstract.

Relevance: These compounds, like N~1~-cyclopropyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, belong to the sulfonamide class, sharing the characteristic benzenesulfonamide moiety. [] This structural commonality points to a possible connection in their chemical synthesis pathways and potential biological activities.

methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate (Wy-48,422) and N-[(4-methylphenyl)sulfonyl]-3-(2-quinolinylmethoxy)-benzamide (Wy-49,353)

Compound Description: Wy-48,422 and Wy-49,353 are inhibitors of LTD4-induced bronchoconstriction. [] Wy-48,422 is a hydroxamic acid derivative, while Wy-49,353 belongs to the sulfonyl carboxamide class. [] Both compounds exhibit oral activity against LTD4 and ovalbumin-induced bronchoconstriction in guinea pigs. []

Relevance: Wy-49,353, like N~1~-cyclopropyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, contains a (4-methylphenyl)sulfonyl group. [] This shared structural element highlights the importance of this moiety in designing compounds with LTD4 antagonist activity.

3-aryl-2-[(4-methylphenyl)sulfonyl]-2-azabicyclo[2.2.2]octan-5-one (Compound 2)

Compound Description: Compound 2 is an "abnormal" Baylis-Hillman adduct formed during the reaction of N-benzylidene-4-methylbenzenesulfonamide with cyclohex-2-en-1-one in the presence of specific Lewis bases. []

Relevance: This compound shares the (4-methylphenyl)sulfonyl group with N~1~-cyclopropyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. [] The formation of Compound 2 as an unexpected product highlights the potential for diverse reactivity and product formation influenced by specific reaction conditions and the presence of the (4-methylphenyl)sulfonyl moiety.

N-(arylsulfonyl) Valine Hydrazones

Compound Description: This series of compounds represents a class of acylhydrazones derived from (2S)-3-methyl-2-[[(4-methylphenyl)sulfonyl]amino]butanoic acid hydrazide. [] They were synthesized and evaluated for their anti-HIV and antileukemia activities. []

Relevance: These compounds and N~1~-cyclopropyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide are both sulfonamides, sharing the (4-methylphenyl)sulfonyl group as a key structural feature. [] This commonality suggests a potential link in their synthesis pathways and a shared interest in developing biologically active sulfonamide derivatives.

Properties

Product Name

N-cyclopropyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

IUPAC Name

N-cyclopropyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

InChI

InChI=1S/C13H18N2O3S/c1-10-3-7-12(8-4-10)19(17,18)15(2)9-13(16)14-11-5-6-11/h3-4,7-8,11H,5-6,9H2,1-2H3,(H,14,16)

InChI Key

SXZQZDJYYNIWGG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2CC2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2CC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.